

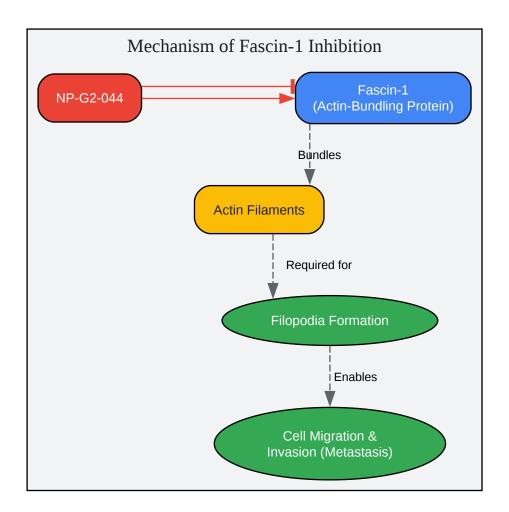
Technical Guide: The Mechanism of Action of NP-G2-044 in Cancer Metastasis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NP-G2-044	
Cat. No.:	B609633	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

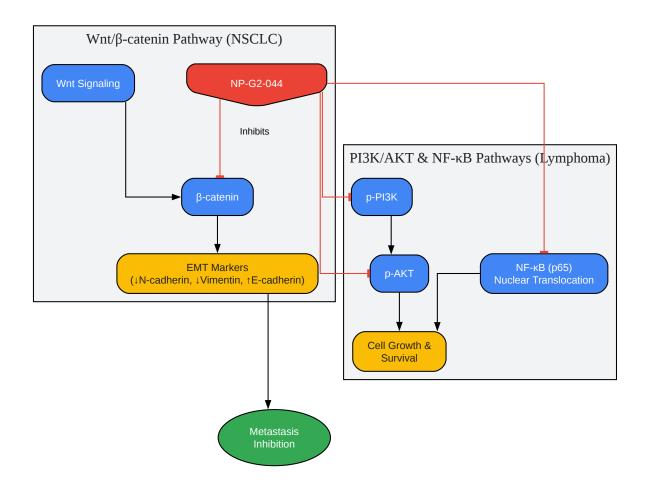

Metastasis remains the leading cause of cancer-related mortality, yet therapeutic agents specifically targeting this complex process are lacking.[1][2] NP-G2-044 is a first-in-class, orally active small molecule inhibitor of Fascin-1, an actin-bundling protein critically involved in the mechanics of cell migration and invasion.[3][4] Elevated expression of Fascin-1 is strongly correlated with increased metastatic potential, aggressive disease, and poor prognosis across numerous cancer types.[5][6] This technical guide provides an in-depth review of the multifaceted mechanism of action of NP-G2-044, detailing its direct inhibition of cancer cell motility, its influence on key oncogenic signaling pathways, and its emerging role in modulating the tumor microenvironment to enhance anti-tumor immunity. We consolidate preclinical and clinical data, present detailed experimental protocols, and provide visual diagrams of the core mechanisms to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of Fascin-1 and Actin Cytoskeleton Disruption

The primary anti-metastatic activity of **NP-G2-044** stems from its direct and specific inhibition of Fascin-1.

- 2.1 Molecular Interaction: **NP-G2-044** functions by occupying one of the actin-binding sites on the Fascin-1 protein.[3][6][7] This binding induces a significant conformational change in the Fascin-1 structure, which impairs its primary biochemical function: the cross-linking and bundling of actin filaments.[3][6][7]
- 2.2 Cytoskeletal Consequences: Fascin-1 is the principal actin-bundling protein responsible for the formation of filopodia, which are finger-like membrane protrusions that cancer cells use to sense their environment and spearhead migration.[3][5] By preventing actin bundling, NP-G2-044 effectively blocks the formation of these filopodial structures.[3][4] The subsequent disruption of the cellular actin cytoskeleton leads to a marked reduction in the ability of cancer cells to migrate and invade surrounding tissues, the foundational steps of the metastatic cascade.[3][8]

Click to download full resolution via product page


Caption: NP-G2-044 directly binds to and inhibits Fascin-1, preventing actin bundling and filopodia formation.

Modulation of Oncogenic Signaling Pathways

Beyond its direct mechanical effects, **NP-G2-044** influences key signaling cascades that drive metastasis and cancer progression.

- 3.1 Wnt/β-catenin Pathway in NSCLC: In non-small cell lung cancer (NSCLC) models, **NP-G2-044** has been shown to reverse the Epithelial-Mesenchymal Transition (EMT), a critical process for metastasis. This is achieved by upregulating the epithelial marker E-cadherin while downregulating mesenchymal markers N-cadherin and vimentin.[8][9] Evidence suggests this effect is mediated, at least in part, by the inhibition of the Wnt/β-catenin signaling pathway.[8][9]
- 3.2 PI3K/AKT and NF-κB Pathways in Lymphoma: In studies involving Diffuse Large B-cell Lymphoma (DLBCL) cells, **NP-G2-044** demonstrated inhibitory effects on several pro-survival and proliferation pathways. Western blot analysis revealed decreased phosphorylation of PI3K, AKT, JNK, and STAT6.[7] Furthermore, **NP-G2-044** was found to suppress the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor in lymphoma survival.[7]

Click to download full resolution via product page

Caption: NP-G2-044 inhibits key pro-metastatic signaling pathways in different cancer types.

Immuno-Modulatory Effects in the Tumor Microenvironment

A novel and significant aspect of **NP-G2-044**'s mechanism is its ability to modulate the tumor microenvironment (TME) and enhance anti-tumor immunity. This dual mechanism positions it as a promising agent for combination therapies.[10]

- Increased T-Cell Infiltration: Treatment with NP-G2-044 has been shown to increase the infiltration and proliferation of T-cells within the TME.[10]
- Dendritic Cell Activation: The compound leads to an expansion of activated dendritic cells (DCs), which are critical for antigen presentation and initiating an adaptive immune response.[10] Fascin is highly expressed in mature DCs, where it is essential for motility and the formation of the immunological synapse. By targeting fascin, NP-G2-044 may enhance antigen uptake and presentation, thereby reinvigorating anti-tumor immune responses.[5][10]
- Synergy with Immune Checkpoint Inhibitors (ICIs): The immuno-stimulatory effects of NP-G2-044 provide a strong rationale for its combination with ICIs like anti-PD-1 therapy. Clinical data shows that this combination can convert ICI-non-responsive tumors to responsive ones, demonstrating significant synergy. [1][10]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of NP-G2-044.

Table 1: Preclinical Efficacy of NP-G2-044

Experiment Type	Cell Line / Model	Metric	NP-G2-044 Concentrati on / Dose	Result	Reference
Fascin Inhibition	Biochemica I Assay	IC50	~2 µM	Potent inhibition of Fascin-1	[4]
Cell Migration	MDA-MB-231 (Breast)	IC50	~10 µM	Inhibition of tumor cell migration	[4]
In vivo Metastasis	MDA-MB-231 Xenograft	Lung Metastasis	78.7 mg/kg (once daily)	IC50 for metastasis reduction	[6]
In vivo Metastasis	MDA-MB-231 Xenograft	Lung Metastasis	300 mg/kg (once daily)	Almost complete inhibition	[6]

| In vivo Metastatic Relapse | 4T1 (Breast) Model | Metastatic Recurrence | 100 mg/kg (daily) | Significant slowing of recurrence (p < 0.05) |[6][7]|

Table 2: Phase 2 Clinical Trial (NCT05023486) Efficacy in ICI-Resistant Solid Tumors (Combination Therapy)

Metric	Value	Patient Population (n=45)	Notes	Reference
Objective Response Rate (ORR)	21%	Advanced solid tumors progressed on prior anti-PD-(L)1 therapy	Includes 4 Partial Responses (PR) and 3 Complete Responses (CR)	[1][10][11]
Disease Control Rate (DCR)	76%	Advanced solid tumors progressed on prior anti-PD-(L)1 therapy	Includes patients with Stable Disease, PR, and CR	[1][10][11]
New Metastases	>50% of patients	Advanced solid tumors progressed on prior anti-PD-(L)1 therapy	No new metastases observed while on study	[1][5]

| Recommended Phase 2 Dose (RP2D) | 1600 mg QD | In combination with anti-PD-1 therapy | Administered in 4-week cycles [1][11] |

Key Experimental Protocols

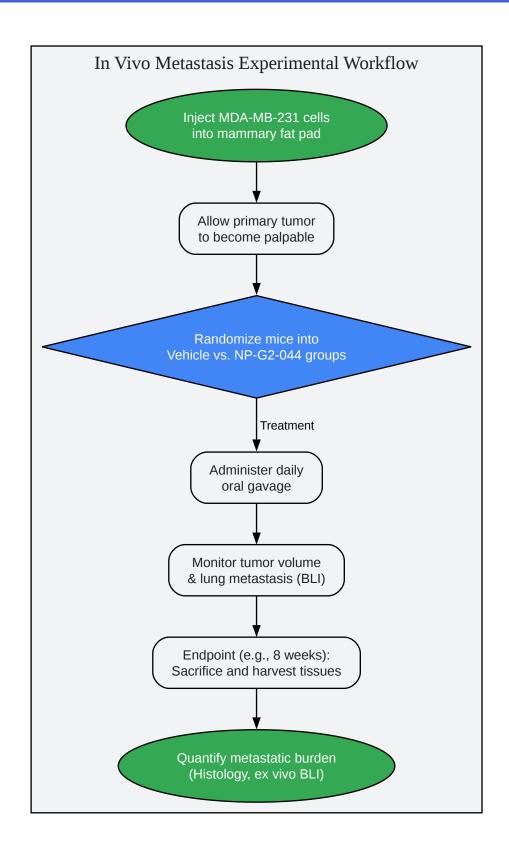
6.1 In Vitro Cell Migration (Transwell) Assay

- Objective: To quantify the effect of NP-G2-044 on the migratory capacity of cancer cells.
- Methodology:
 - Culture cancer cells (e.g., MDA-MB-231) to ~80% confluency.
 - Starve cells in serum-free media for 12-24 hours.

- Prepare Transwell inserts (typically 8 μm pore size). For invasion assays, coat the insert membrane with a thin layer of Matrigel.
- Resuspend starved cells in serum-free media containing various concentrations of NP-G2-044 or vehicle control (DMSO).
- Add 100-200 μL of the cell suspension to the upper chamber of the Transwell insert.
- Add complete media (containing a chemoattractant like 10% FBS) to the lower chamber.
- Incubate for a period determined by cell type (e.g., 12-24 hours) at 37°C, 5% CO₂.
- After incubation, remove non-migrated cells from the top of the membrane with a cotton swab.
- Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet.
- Elute the dye and measure absorbance with a plate reader, or count the number of stained cells in several microscopic fields.
- Calculate the percentage of migration inhibition relative to the vehicle control.

6.2 In Vivo Orthotopic Breast Cancer Metastasis Model

- Objective: To evaluate the efficacy of NP-G2-044 in inhibiting primary tumor growth and distant metastasis in a physiologically relevant model.
- Methodology:
 - Use immunodeficient mice (e.g., NOD/SCID or NSG).
 - Culture human triple-negative breast cancer cells (e.g., MDA-MB-231) expressing a reporter like luciferase.
 - Inject ~1x106 cells suspended in PBS/Matrigel into the mammary fat pad of each mouse.
 - Monitor primary tumor growth using calipers or bioluminescence imaging (BLI).



- Once tumors are palpable (e.g., ~100 mm³), randomize mice into treatment groups (vehicle control, NP-G2-044 at various doses).
- o Administer NP-G2-044 orally (by gavage) daily or on a specified schedule.
- Continue to monitor primary tumor volume and body weight.
- Monitor for distant metastases (typically in the lungs) weekly using BLI.
- At the end of the study (e.g., 6-8 weeks), sacrifice the mice.
- Harvest primary tumors and lungs. Perform histological analysis (H&E staining) or ex vivo
 BLI to quantify the metastatic burden.

Click to download full resolution via product page

Caption: Workflow for assessing the anti-metastatic efficacy of **NP-G2-044** in an orthotopic mouse model.

Conclusion and Future Directions

NP-G2-044 presents a novel therapeutic strategy by directly targeting the mechanical machinery of cancer metastasis. Its mechanism is multifaceted, combining the disruption of the cancer cell cytoskeleton with the inhibition of key oncogenic signaling pathways and the potentiation of anti-tumor immunity. The promising results from the Phase 2 clinical trial, particularly in heavily pre-treated, ICI-resistant patient populations, underscore its potential.[1] [2] Future research will likely focus on identifying predictive biomarkers for response, exploring its efficacy in other metastatic cancers, and further elucidating the molecular underpinnings of its synergy with immunotherapy to optimize its clinical application in the fight against advanced cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Novita Highlights Positive Data from Phase 2 Trial of NP-G2-044 in Patients with Advanced and Metastatic Solid Tumors at 2025 ASCO Annual Meeting [prnewswire.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. First-In-Class Fascin Inhibitor Protheragen [protheragen.com]
- 4. NP-G2-044 | TargetMol [targetmol.com]
- 5. novita-pharm.com [novita-pharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Metastasis Fascin Inhibitors Decrease the Growth of Specific Subtypes of Cancers -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fascin Inhibitor NP-G2-044 Decreases Cell Metastasis while Increases Overall Survival of Mice-bearing Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NP-G2-044 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]

- 10. Novita's Fascin Inhibitor NP-G2-044 Shows Promising Results in Phase 2 Trial for Advanced Solid Tumors [trial.medpath.com]
- 11. cancernetwork.com [cancernetwork.com]
- To cite this document: BenchChem. [Technical Guide: The Mechanism of Action of NP-G2-044 in Cancer Metastasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609633#np-g2-044-mechanism-of-action-in-cancer-metastasis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com